molecular formula C13H14ClNO B3023912 6-Chloro-1-(4-cyanophenyl)-1-oxohexane CAS No. 898786-19-1

6-Chloro-1-(4-cyanophenyl)-1-oxohexane

Cat. No. B3023912
CAS RN: 898786-19-1
M. Wt: 235.71 g/mol
InChI Key: JCPXBHYLQIMTDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclohexane derivatives can involve phosphorylation, as seen in the first paper, where cyclohexane 1,2-diol is phosphorylated to cyclic phosphorochloridate and chloridothioate . While this does not directly describe the synthesis of "6-Chloro-1-(4-cyanophenyl)-1-oxohexane," it does indicate that cyclohexane derivatives can be functionalized through reactions with phosphorus-containing reagents. The synthesis of such compounds typically involves multiple steps, including protection of functional groups, activation of certain positions on the ring, and subsequent reactions with halogens or cyanide sources to introduce the desired substituents.

Molecular Structure Analysis

The second paper provides information on the molecular and crystal structures of a 4-hydroxy derivative of a cyclohexanone compound . X-ray diffraction analysis reveals that the cyclohexanone ring adopts an asymmetric chair conformation, which is a common and stable conformation for cyclohexane rings. This information is pertinent to "6-Chloro-1-(4-cyanophenyl)-1-oxohexane," as the cyclohexane moiety in this compound would likely also adopt a chair conformation, affecting the overall molecular geometry and potentially the reactivity of the compound.

Chemical Reactions Analysis

The third paper discusses the crystal and molecular structure of a compound with a cyclohexylamine moiety and a chlorophthalan group . The study provides insights into the reactivity of the azo group and the planarity of the condensed ring system. While the compound is not directly related to "6-Chloro-1-(4-cyanophenyl)-1-oxohexane," it does highlight how substituents on a cyclohexane ring can influence the overall molecular conformation and reactivity, such as the orientation of groups (equatorial vs. axial) and the presence of localized double bonds.

Physical and Chemical Properties Analysis

Scientific Research Applications

Catalytic Oxidation Processes

Cyclohexane oxidation is a pivotal chemical reaction for the industrial production of key intermediates such as cyclohexanol and cyclohexanone, known as ketone-alcohol (KA) oil. These intermediates are crucial for the synthesis of nylon 6 and nylon 6,6. Various catalysts and conditions have been explored to optimize this oxidation process. Studies show that metal and metal oxide catalysts, particularly gold nanoparticles supported on silica, exhibit high selectivity and conversion rates in the oxidation of cyclohexane, suggesting potential areas of application for similar compounds in catalysis and material science (Abutaleb & Ali, 2021).

Environmental and Health Effects of Organochlorine Compounds

Research on organochlorine pesticides and similar compounds, including hexachlorocyclohexanes (HCHs) and dichlorodiphenyltrichloroethanes (DDTs), highlights the environmental persistence and potential health risks associated with these substances. These studies are crucial for understanding the environmental fate, bioaccumulation, and toxicological impacts of organochlorine compounds, suggesting a research interest in the environmental chemistry and toxicology of related chemicals (Ahmed et al., 2015).

Development of Chemosensors

Compounds based on 4-methyl-2,6-diformylphenol (DFP) have been explored for the development of chemosensors capable of detecting various analytes, including metal ions and anions. The high selectivity and sensitivity of DFP-based chemosensors underline the potential of similar compounds in analytical chemistry for the development of new sensing materials and diagnostic tools (Roy, 2021).

properties

IUPAC Name

4-(6-chlorohexanoyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO/c14-9-3-1-2-4-13(16)12-7-5-11(10-15)6-8-12/h5-8H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPXBHYLQIMTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)CCCCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645178
Record name 4-(6-Chlorohexanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1-(4-cyanophenyl)-1-oxohexane

CAS RN

898786-19-1
Record name 4-(6-Chlorohexanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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